molecular formula C25H19N3O3S2 B2522774 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 391866-92-5

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2522774
CAS No.: 391866-92-5
M. Wt: 473.57
InChI Key: CGTQWRPZQXNDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole ring fused to a tetrahydrobenzo[b]thiophene core, linked via an acetamide group to a 1,3-dioxoisoindoline moiety. While direct data on its synthesis or biological activity are unavailable in the provided evidence, its structural framework aligns with derivatives reported in studies of antimicrobial, antitumor, and antinociceptive agents . The tetrahydrobenzo[b]thiophene scaffold is known to enhance metabolic stability and binding affinity in drug design, while the benzothiazole and dioxoisoindolinyl groups may contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-20(13-28-24(30)14-7-1-2-8-15(14)25(28)31)27-23-21(16-9-3-5-11-18(16)32-23)22-26-17-10-4-6-12-19(17)33-22/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTQWRPZQXNDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Indoline Derivative : The initial reaction involves the transformation of indoline into a suitable carbonyl derivative.
  • Cyclization : This step forms the tetrahydrobenzo[b]thiophene ring through a cyclization reaction with appropriate thiophenol derivatives.
  • Final Coupling : The product is then coupled with an acetamide derivative to yield the target compound.

These synthetic methods have been optimized for yield and purity, which are crucial for subsequent biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various derivatives containing the benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties. For instance:

  • Case Study 1 : A related compound demonstrated significant growth inhibition in MCF-7 breast cancer cells with a GI50 value of approximately 10.9 µM, indicating its potential as an anticancer agent .
  • Case Study 2 : Another derivative exhibited a GI50 of 66.6 µM against NCI-H460 lung cancer cells, showcasing selective activity against different tumor types .

These findings suggest that modifications to the molecular structure can enhance specificity and potency against various cancer cell lines.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:

  • α-Glucosidase and Urease Inhibition : A study reported that certain analogues showed IC50 values as low as 2.50 µM against α-glucosidase, outperforming standard inhibitors like acarbose (IC50 = 5.30 µM) . This highlights its potential for managing diabetes by inhibiting carbohydrate absorption.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substituents significantly influence biological activity:

CompoundSubstituentIC50 (α-glucosidase)IC50 (Urease)
Compound 6-CF32.50 ± 0.30 µM14.30 ± 3.90 µM
Compound 7-F, -OH3.20 ± 0.10 µM19.20 ± 0.10 µM
Compound 12-OH3.50 ± 0.10 µM22.30 ± 0.80 µM

The presence of electron-withdrawing groups such as trifluoromethyl (-CF3) enhances enzyme binding affinity through improved hydrogen bonding interactions .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound* C25H20N2O3S2 ~464.6 (estimated) Benzo[d]thiazol-2-yl, tetrahydrobenzo[b]thiophen-2-yl, 1,3-dioxoisoindolin-2-yl Not reported
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C17H12N6O3S3 445.5 Thiadiazole, 4-nitrophenylamino Antinociceptive (100 mg/kg, mice)
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C17H11N7O5S3 490.5 6-Nitrobenzothiazole, thiadiazole Antinociceptive (100 mg/kg, mice)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) C19H14N6O3S3 486.6 Phenylureido-thiadiazole VEGFR-2 inhibition (IC50 = 0.28 μM), anticancer
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide C24H22N2OS3 450.6 4-Methylthiophenyl Antimicrobial (MIC: 8–32 μg/mL)

*Molecular weight estimated using analogous compounds as references.

Key Differences in Substituents and Activity

Benzothiazole vs. Nitrobenzothiazole: The nitro group in and enhances electron-withdrawing effects, improving binding to pain receptors (e.g., antinociception) or kinase active sites (e.g., VEGFR-2 inhibition) .

Thiadiazole vs.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., ) enhance bioactivity by modulating electron density and binding affinity .
  • Heterocyclic Linkers : Thiadiazole and dioxoisoindoline groups influence solubility and target selectivity. Thiadiazole improves kinase inhibition, while dioxoisoindoline may favor CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.